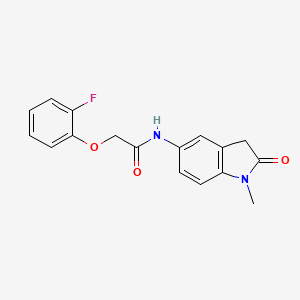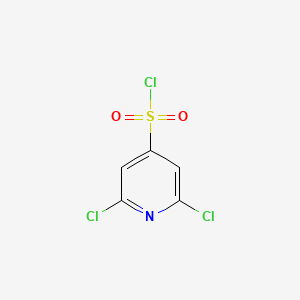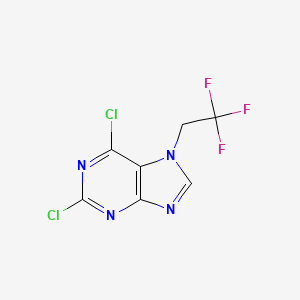
2,6-Dichloro-7-(2,2,2-trifluoroethyl)-7H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloro-7-(2,2,2-trifluoroethyl)-7H-purine: is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of two chlorine atoms at positions 2 and 6, and a trifluoroethyl group at position 7 on the purine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-7-(2,2,2-trifluoroethyl)-7H-purine typically involves the following steps:
Starting Material: The synthesis begins with a purine derivative, such as 2,6-dichloropurine.
Introduction of Trifluoroethyl Group: The trifluoroethyl group can be introduced via a nucleophilic substitution reaction. This involves reacting 2,6-dichloropurine with 2,2,2-trifluoroethylamine in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures (e.g., 80-100°C) to facilitate the substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the nucleophilic substitution reaction.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo further substitution reactions, particularly at the chlorine positions.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the purine ring.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different derivatives.
Common Reagents and Conditions
Nucleophiles: Reagents such as amines or thiols can be used for substitution reactions.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Agents such as sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Major Products
Substituted Purines: Products with different substituents at the chlorine positions.
Oxidized or Reduced Derivatives: Products with altered oxidation states on the purine ring.
Hydrolysis Products: Various purine derivatives depending on the hydrolysis conditions.
Scientific Research Applications
2,6-Dichloro-7-(2,2,2-trifluoroethyl)-7H-purine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
Biology: Studied for its potential interactions with nucleic acids and enzymes.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-7-(2,2,2-trifluoroethyl)-7H-purine involves:
Molecular Targets: It may target nucleic acids, enzymes, or receptors involved in cellular processes.
Pathways: It can interfere with DNA or RNA synthesis, enzyme activity, or signal transduction pathways, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloropurine: Lacks the trifluoroethyl group but shares the dichloro substitution pattern.
7-(2,2,2-Trifluoroethyl)-7H-purine: Lacks the dichloro substitution but has the trifluoroethyl group.
6-Chloro-7-(2,2,2-trifluoroethyl)-7H-purine: Has only one chlorine atom and the trifluoroethyl group.
Uniqueness
2,6-Dichloro-7-(2,2,2-trifluoroethyl)-7H-purine is unique due to the combination of both dichloro and trifluoroethyl substitutions, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2,6-dichloro-7-(2,2,2-trifluoroethyl)purine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3N4/c8-4-3-5(15-6(9)14-4)13-2-16(3)1-7(10,11)12/h2H,1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLVAISNZXCKGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1CC(F)(F)F)C(=NC(=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-cyclohexyl-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2708150.png)
![3-(2,4-Dichlorobenzoyl)-5-[(3,4-dimethoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2708152.png)
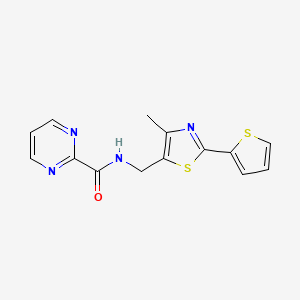
![3-((4-Bromobenzyl)thio)-6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2708154.png)
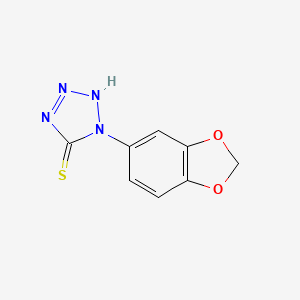
![4-Methoxy-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxamide](/img/structure/B2708156.png)
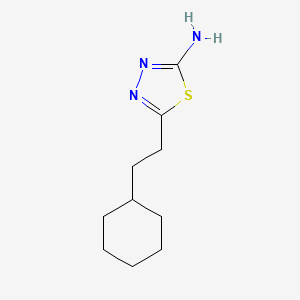
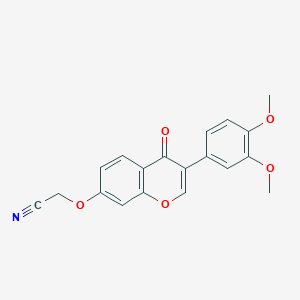
![3-(3-chlorobenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2708160.png)
![5-Methoxy-4-(4-methoxyphenyl)sulfanyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimidine](/img/structure/B2708163.png)
![2-(2-fluorobenzyl)-4-phenethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2708164.png)
![4-BROMO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]THIOPHENE-2-CARBOXAMIDE](/img/structure/B2708165.png)
